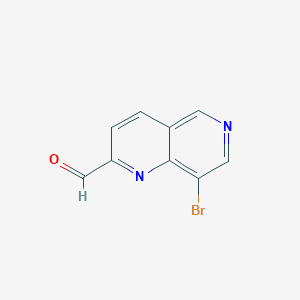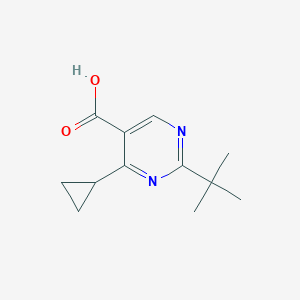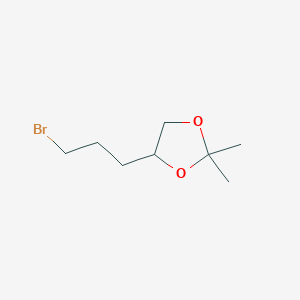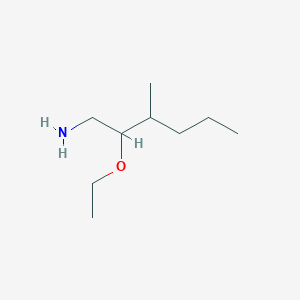
2-Ethoxy-3-methylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methylhexan-1-amine is an organic compound characterized by its amine functional group attached to a hexane backbone with ethoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylhexan-1-amine typically involves the alkylation of 3-methylhexan-1-amine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Ethoxy-3-methylhexan-1-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of alkylamines on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: Pharmaceutical research utilizes this compound as a building block for the synthesis of potential drug candidates. Its amine group is a key functional group in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 2-Ethoxy-3-methylhexan-1-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to varied biological outcomes.
Comparaison Avec Des Composés Similaires
2-Ethylhexan-1-amine: Similar in structure but lacks the ethoxy group.
3-Methylhexan-1-amine: Lacks the ethoxy substituent.
2-Ethoxyhexan-1-amine: Similar but without the methyl group.
Uniqueness: 2-Ethoxy-3-methylhexan-1-amine is unique due to the presence of both ethoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides a distinct set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
2-ethoxy-3-methylhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-8(3)9(7-10)11-5-2/h8-9H,4-7,10H2,1-3H3 |
Clé InChI |
ITSXJFQCZGMIDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CN)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


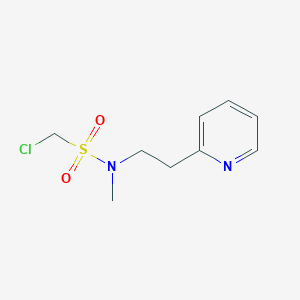
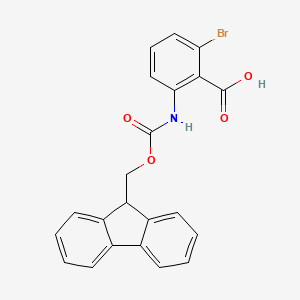
![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
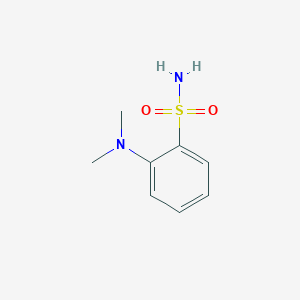
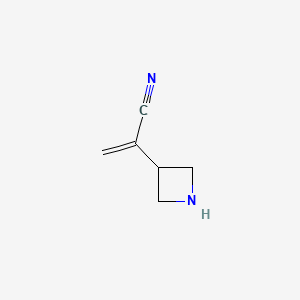
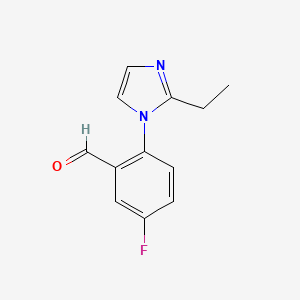
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
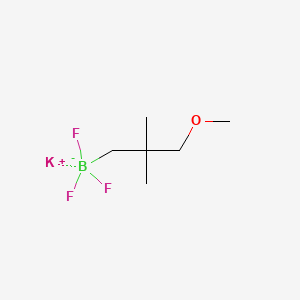

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
